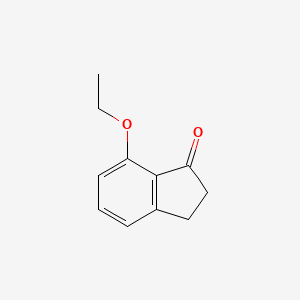

1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

Description

Overview of the Indanone Scaffold as a Significant Chemical Entity

The significance of the indanone scaffold is underscored by its presence in numerous biologically active compounds and its extensive use as a key intermediate in the synthesis of pharmaceuticals and natural products. beilstein-journals.orgnih.gov Derivatives of 1-indanone (B140024) have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties. beilstein-journals.orgnih.gov A notable example of its therapeutic importance is the drug Donepezil, which is based on an indanone structure and is used for the treatment of Alzheimer's disease. researchgate.net

Historical Context and Evolution of Research on Indanones

Research into 1-indanones dates back to the early 20th century, with initial publications on their preparation appearing in the 1920s. beilstein-journals.orgresearchgate.net Since then, interest in this class of compounds has grown substantially, leading to the development of a multitude of synthetic methodologies. beilstein-journals.orgresearchgate.net Early methods often relied on intramolecular cyclizations of functionalized benzene (B151609) derivatives. A comprehensive review of the literature from 1926 to 2017 highlights over 100 distinct synthetic routes to 1-indanones, starting from a variety of precursors such as carboxylic acids, esters, and ketones. beilstein-journals.org

Foundational Research on the 2,3-Dihydro-1H-inden-1-one Framework

Foundational research has established several key synthetic strategies for constructing the 2,3-dihydro-1H-inden-1-one framework. The most common of these is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.net Another pivotal method is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring-closure of divinyl ketones. beilstein-journals.orgresearchgate.net Over the years, numerous transition-metal-catalyzed reactions have also been developed, offering milder conditions and greater functional group tolerance for the synthesis of substituted indanones. organic-chemistry.org These foundational synthetic methods have been instrumental in enabling the exploration of the chemical and biological properties of a vast library of indanone derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

7-ethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O2/c1-2-13-10-5-3-4-8-6-7-9(12)11(8)10/h3-5H,2,6-7H2,1H3 |

InChI Key |

XLEGTAXAENNGBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=O)CC2 |

Origin of Product |

United States |

The Chemical Compound 1h Inden 1 One, 7 Ethoxy 2,3 Dihydro Within the Indanone Class

Structural Significance of the 7-Ethoxy Substitution Pattern

The placement of an ethoxy group at the 7-position of the indanone core has a notable influence on the molecule's electronic properties. The ethoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and the adjacent carbonyl group. This substitution can influence the molecule's interaction with biological targets. For instance, studies on other 7-substituted indanones have demonstrated that modifications at this position can significantly alter biological activity. Research on 2-benzylidene-1-indanone (B110557) derivatives revealed that the introduction of a hydroxyl group at the 7-position led to a marked decrease in anti-inflammatory activity, highlighting the sensitivity of this position to substitution. nih.gov The synthesis of 7-halo-1-indanones further underscores the accessibility of the 7-position for chemical modification to generate novel analogues with potentially different properties. researchgate.net

Research Rationale and Academic Importance of the Specific Compound and its Analogues

The academic importance of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- lies in its potential as a building block for the synthesis of more complex molecules and as a scaffold for the development of new therapeutic agents. smolecule.com While direct research on this specific compound is not extensive, its analogues with different substituents on the indanone ring are actively being investigated for a wide range of applications.

The synthesis of related compounds, such as 7-prop-2-enoxy-2,3-dihydroinden-1-one from 7-hydroxy-1-indanone, demonstrates the utility of the 7-position as a handle for synthetic elaboration. chemsrc.com This allows for the creation of diverse libraries of indanone derivatives for screening in various biological assays. The general interest in indanone derivatives stems from their proven track record in medicinal chemistry, with applications in treating neurodegenerative diseases, cancer, and inflammatory conditions. beilstein-journals.orgnih.gov Therefore, 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- and its analogues are of significant interest to researchers seeking to explore new chemical space and identify novel bioactive compounds.

| Compound Name | 7-Position Substituent | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Indanone (B140024) | -H | C₉H₈O | 132.16 |

| 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- | -OCH₂CH₃ | C₁₁H₁₂O₂ | 176.21 |

| 7-Hydroxy-1-indanone | -OH | C₉H₈O₂ | 148.16 |

| 7-Bromo-1-indanone | -Br | C₉H₇BrO | 211.05 |

| 7-Fluoro-1-indanone | -F | C₉H₇FO | 150.15 |

| This table provides a comparison of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- with other 7-substituted indanone analogues. sigmaaldrich.comchemicalbook.comnist.govnih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic, aliphatic, and ethoxy protons.

The aromatic region of the spectrum typically displays signals for the protons on the benzene (B151609) ring. The protons at positions 4, 5, and 6 of the indanone core exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl group.

The aliphatic protons of the five-membered ring, specifically at the C-2 and C-3 positions, appear as multiplets. These signals are typically observed as triplets due to coupling with their adjacent methylene (B1212753) protons, providing clear evidence for the 2,3-dihydro aspect of the structure.

The ethoxy group gives rise to two characteristic signals: a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern is a direct result of the spin-spin coupling between these adjacent groups.

¹H NMR Data for 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.4 | d | ~7.5 |

| H-5 | ~7.0 | t | ~7.8 |

| H-6 | ~6.8 | d | ~8.0 |

| H-2 (methylene) | ~2.7 | t | ~6.0 |

| H-3 (methylene) | ~3.1 | t | ~6.0 |

| Ethoxy -CH₂- | ~4.1 | q | ~7.0 |

| Ethoxy -CH₃ | ~1.4 | t | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- gives rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal is typically that of the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom. The aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a) appear in the intermediate region of the spectrum. The carbon attached to the ethoxy group (C-7) is shifted downfield relative to the other aromatic carbons. The aliphatic carbons of the five-membered ring (C-2 and C-3) and the ethoxy group carbons are found in the upfield region of the spectrum.

¹³C NMR Data for 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | ~205 |

| C-7a | ~158 |

| C-7 | ~155 |

| C-3a | ~145 |

| C-4 | ~135 |

| C-5 | ~125 |

| C-6 | ~115 |

| Ethoxy -CH₂- | ~64 |

| C-3 | ~36 |

| C-2 | ~25 |

| Ethoxy -CH₃ | ~14 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the spatial relationships between atoms. In the context of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-, a NOESY experiment can confirm the proximity of the ethoxy group protons to the H-6 proton on the aromatic ring, which helps to definitively establish the regiochemistry of the ethoxy substituent. This technique provides through-space correlations, which are invaluable for confirming the three-dimensional structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- displays characteristic absorption bands that confirm its key structural features.

A strong absorption band is observed in the region of 1680-1710 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the ethoxy group are generally found in the 1050-1250 cm⁻¹ range. The aliphatic C-H stretching of the methylene groups in the five-membered ring and the ethoxy group are observed below 3000 cm⁻¹.

Key IR Absorption Bands for 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Ketone (C=O) | Stretching | 1680 - 1710 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1050 - 1250 |

| Aliphatic C-H | Stretching | < 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Electron-Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar molecules like 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass of this ion is then measured, allowing for the accurate determination of the molecular weight of the parent compound. For 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- (C₁₁H₁₂O₂), the expected monoisotopic mass is approximately 176.08 g/mol . The ESI-MS spectrum would therefore show a prominent peak at an m/z value corresponding to [C₁₁H₁₂O₂ + H]⁺, which is approximately 177.09.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.govnih.gov

For 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-, the molecular formula is C₁₁H₁₂O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value serves as a benchmark for experimental verification. While experimental data for this specific molecule is not available, the theoretical exact mass provides a precise target for its identification in a sample.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Calculated Monoisotopic Mass | 176.08373 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. acs.orgnih.gov The resulting spectrum provides valuable information about the electronic structure and the presence of chromophores.

The primary chromophore in 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is the substituted aromatic ketone system. This system gives rise to two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. They typically result in strong absorption bands.

n → π* Transitions: These are lower-energy transitions that involve the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and result in weak absorption bands at longer wavelengths. nih.gov

The parent compound, 1-indanone (B140024), exhibits these characteristic absorptions. nist.govnist.gov The introduction of a 7-ethoxy group is expected to modify the absorption profile. The ethoxy group acts as an auxochrome, an electron-donating group that can interact with the π system of the benzene ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO gap. Consequently, a bathochromic (red) shift to longer wavelengths for the π → π* transition is anticipated compared to the unsubstituted 1-indanone.

X-ray Diffraction Crystallography

While crystal structure data for 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is not published, a detailed single-crystal X-ray analysis has been performed on its close analog, 7-methoxy-1-indanone (B1346454) (C₁₀H₁₀O₂). iucr.org The results for this analog provide excellent insight into the expected molecular geometry.

The study reveals that the 1-indanone moiety is essentially planar, with a root-mean-square deviation of only 0.028 Å. iucr.org This planarity is consistent with other indanone derivatives and reflects the rigidity of the fused ring system. The substitution of the methoxy (B1213986) group with an ethoxy group is not expected to significantly alter the planarity of this core structure. The precise bond lengths and angles determined for the methoxy analog would be very similar to those in the ethoxy compound, differing mainly in the terminal C-C and C-H bonds of the alkoxy chain.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₂ |

| Formula Weight | 162.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | |

| a | 8.5386 (7) Å |

| b | 10.4949 (9) Å |

| c | 18.8536 (16) Å |

| Volume (V) | 1689.5 (2) ų |

| Z | 8 |

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. researchgate.netnih.gov The crystallographic study of 7-methoxy-1-indanone reveals a packing structure dominated by weak non-covalent forces. iucr.org

The primary interactions are C—H⋯O hydrogen bonds, which link adjacent molecules to form layers parallel to the ab plane of the unit cell. iucr.org Additionally, the crystal structure is stabilized by C—H⋯π interactions. One such interaction helps to stabilize the two-dimensional layers, while a second C—H⋯π interaction links these layers together, building the final three-dimensional structure. iucr.org Given the similar electronic and structural properties, 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is expected to exhibit a very similar packing motif, driven by the same types of C—H⋯O and C—H⋯π forces.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Methodologies for Investigating Structure-Reactivity and Structure-Interaction Relationships

A variety of experimental and computational methods are employed to probe the relationships between the structure of indanone derivatives and their reactivity and biological interactions. Synthetic chemistry plays a pivotal role, with researchers developing diverse routes to synthesize a range of substituted indanones. beilstein-journals.orgnih.gov These synthetic efforts allow for systematic modifications of the indanone core, enabling the study of how different functional groups impact activity.

Key methodologies include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are utilized to introduce aryl or other substituents onto the indanone framework, facilitating the exploration of a wide chemical space. researchgate.net

Intramolecular Cyclization Reactions: Friedel-Crafts acylation and other cyclization strategies are commonly used to construct the core indanone ring system from acyclic precursors. beilstein-journals.orgnih.gov The efficiency and regioselectivity of these reactions are often studied to understand the electronic and steric influences of substituents.

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are indispensable for confirming the structure, stereochemistry, and purity of the synthesized compounds. These methods also provide insights into the three-dimensional arrangement of atoms, which is crucial for understanding intermolecular interactions.

In Vitro Biological Assays: To determine the biological activity of indanone derivatives, a battery of in vitro assays is used. These can include enzyme inhibition assays, cell-based assays to measure effects on cellular processes like inflammation or proliferation, and receptor binding assays. nih.govnih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools. They are used to predict the binding modes of indanone derivatives with biological targets and to build mathematical models that correlate structural features with observed biological activity. nih.gov

Influence of Substituents on Chemical and Biochemical Interactions

The nature and position of substituents on the 1-indanone (B140024) scaffold are critical determinants of its chemical reactivity and biological activity.

The 7-ethoxy group in 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is expected to exert a significant influence on the molecule's properties. As an electron-donating group, the ethoxy substituent at the C7 position on the aromatic ring increases the electron density of the benzene (B151609) ring, which can affect its reactivity in electrophilic aromatic substitution reactions.

Studies on related substituted indanones have demonstrated the profound impact of substituent placement and electronic nature. For instance, research on chalcone (B49325) derivatives containing an indanone moiety has shown that the presence and position of electron-donating or electron-withdrawing groups can significantly modulate their antiviral activity. nih.gov Similarly, in the context of monoamine oxidase (MAO-B) inhibition, it has been observed that C6-substituted 1-indanones are more effective inhibitors than their C5-substituted counterparts, highlighting the importance of positional isomerism. beilstein-journals.orgnih.gov

The electronic properties of substituents also play a crucial role in the interaction with biological targets. For example, in the design of indanone-based inhibitors for enzymes like cyclooxygenase-2 (COX-2), the ability of substituents to form hydrogen bonds or engage in other non-covalent interactions within the enzyme's active site is a key determinant of potency and selectivity. nih.gov

The following table summarizes the general influence of substituent electronic effects on the reactivity and potential biological activity of the indanone core, based on findings from related compound series.

| Substituent Type at Aromatic Ring | Electronic Effect | Expected Impact on Reactivity of Aromatic Ring | Potential Influence on Biological Target Interaction |

| Electron-Donating (e.g., -OCH₃, -OC₂H₅) | Increases electron density | Activates the ring towards electrophilic substitution | Can enhance binding through hydrogen bond acceptance or favorable electrostatic interactions. |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density | Deactivates the ring towards electrophilic substitution | May participate in specific polar interactions or alter the overall electronic complementarity with the target. |

| Halogens (e.g., -F, -Cl, -Br) | Inductive withdrawal, mesomeric donation | Deactivates the ring, can direct substitution | Can form halogen bonds or alter lipophilicity, influencing cell permeability and binding. |

The substituents on the cyclopentane (B165970) moiety can exist in pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by steric interactions. Bulky substituents generally prefer the less sterically hindered pseudo-equatorial position to minimize 1,3-diaxial-like interactions. libretexts.org

Mechanistic Insights Derived from Structure-Activity Studies

SAR studies not only guide the optimization of lead compounds but also provide valuable clues about the underlying mechanisms of action and reaction pathways.

Mechanistic studies on the synthesis of substituted indanones often focus on understanding the reaction pathways and the nature of intermediates. For example, in transition metal-catalyzed reactions, the mechanism may involve steps such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net Elucidating these steps is crucial for optimizing reaction conditions and extending the scope of the methodology.

In the case of Friedel-Crafts cyclizations to form the indanone ring, the mechanism involves the formation of an acylium ion intermediate, which then attacks the aromatic ring. The position of the ethoxy group in 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- would be expected to direct the cyclization to the ortho position due to its electron-donating nature, leading to the formation of the 7-substituted product.

By systematically varying the substituents on the indanone scaffold and measuring the corresponding changes in biological activity, researchers can build models that correlate specific structural features with interactions at a molecular target. For instance, the discovery of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives as potent inhibitors of TNF-α-induced adhesion of monocytes to colon epithelial cells has provided insights into the structural requirements for activity in inflammatory bowel disease models. nih.gov These studies revealed that the inhibitory activity correlated with the suppression of NF-κB transcriptional activity, suggesting a mechanism of action. nih.gov

Similarly, SAR studies on indanone derivatives as anticancer agents have identified key structural motifs that contribute to their cytotoxicity against various cancer cell lines. nih.gov Molecular docking studies often complement these findings by proposing specific binding poses and interactions with target proteins, such as kinases or enzymes involved in cell cycle regulation. nih.gov While a specific molecular target for 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is not defined in the public literature, the principles derived from these related studies provide a framework for future investigations into its potential biological roles.

Applications of Indanone Scaffolds in Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates for Complex Molecules

The indanone scaffold is a cornerstone in organic synthesis, valued for its utility in constructing intricate molecular architectures through various chemical reactions.

Precursors to Scaffolds of Interest in Medicinal Chemistry

The 1-indanone (B140024) core is a key constituent in numerous pharmacologically active compounds. nih.gov Its rigid structure serves as a foundational scaffold for designing molecules that can interact with specific biological targets. A prominent example is the drug Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which is built upon an indanone framework. nih.gov

Derivatives of indanone have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net For instance, certain fluorinated benzylidene indanone derivatives have been shown to act as microtubule destabilizers, inducing cell cycle arrest and showing potential as cancer therapeutics. researchgate.net Research into multi-targeting ligands for neurodegenerative conditions like Parkinson's disease has also utilized the indanone motif. nih.gov Specifically, 2-benzylidene-1-indanone (B110557) derivatives with substitutions at the C5 and C6 positions have been developed as potent inhibitors of monoamine oxidase B (MAO B) and antagonists for the histamine (B1213489) H₃ receptor, showcasing the scaffold's tunability for creating dual-action therapeutic agents. nih.gov The presence of an alkoxy group, such as the 7-ethoxy group, can further modify the lipophilicity and electronic properties of the molecule, potentially influencing its therapeutic efficacy and metabolic profile. researchgate.net

Table 1: Selected Biologically Active Indanone Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) Inhibitor | Alzheimer's Disease nih.gov |

| Fluorinated Benzylidene Indanones | Tubulin Polymerization Inhibitor | Anticancer researchgate.net |

| Substituted 2-Benzylidene-1-indanones | Monoamine Oxidase B (MAO B) / Histamine H₃ Receptor | Parkinson's Disease nih.gov |

Building Blocks for Novel Heterocyclic Systems

The chemical reactivity of the indanone skeleton makes it a valuable precursor for the synthesis of novel heterocyclic compounds, which are structures containing atoms of at least two different elements in their rings. These heterocyclic systems are of great interest in medicinal chemistry and materials science. rsc.orgnih.gov

The ketone group and the adjacent active methylene (B1212753) group in 1-indanones are key reaction sites. They can participate in condensation and annulation (ring-forming) reactions to build fused and spirocyclic heterocyclic frameworks. rsc.org For example, 1-indanones can react with various reagents to form indenothiazoles, dihydroindeno[1,2-b]chromenes, and spiro-glutarimides. rsc.org Multi-component reactions involving indan-1,3-diones, which are closely related to 1-indanones, have been used to create complex spiro-imidazo pyridine-indene derivatives. nih.gov The oxime derivatives of ketones are also versatile intermediates for synthesizing a variety of heterocycles, including pyrroles and aziridines. clockss.org The specific functionalization of the indanone, such as the 7-ethoxy group, can influence the course of these reactions and the properties of the resulting heterocyclic products.

Potential in Organic Electronics and Dye Chemistry Research

While specific research on 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- in materials science is limited, the parent indanone structure and its derivatives are recognized for their potential in these fields. researchgate.net

Electron Acceptor Properties in π-Conjugated Systems

In the field of organic electronics, particularly for applications like organic solar cells (OSCs), there is a high demand for molecules with strong electron-accepting capabilities. Derivatives of indanone have emerged as promising electron-deficient end-groups for non-fullerene acceptors (NFAs). researchgate.net

Specifically, the 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (DCI) moiety is a highly effective electron-withdrawing group due to its chemical structure. researchgate.net This strong electron affinity and the planarity of the molecule are crucial for efficient charge separation and transport in photovoltaic devices. The introduction of electron-donating alkoxy groups onto π-conjugated systems is a known strategy to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and to narrow the band gap. researchgate.net Therefore, the presence of a 7-ethoxy group on the indanone ring could modulate its electron-accepting strength and solubility, properties that are critical for the performance of organic electronic materials.

Design of Dyes for Optoelectronic Applications

The same electronic properties that make indanone derivatives interesting for organic electronics also make them suitable for the design of specialized dyes. The indane-1,3-dione scaffold, a close relative of 1-indanone, has been used to create organic dyes for various applications in organic electronics. researchgate.net The core structure can be modified to create push-pull systems, where electron-donating and electron-accepting groups are strategically placed within the molecule to control its absorption and emission of light. The electron-withdrawing nature of the indanone core makes it a suitable acceptor component in such dye designs. researchgate.net The incorporation of an alkoxy group, like the 7-ethoxy group, can further refine the dye's optical properties, potentially shifting its absorption spectrum towards longer wavelengths, which could be advantageous for applications like dye-sensitized solar cells or as components in non-linear optical materials. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- |

| Donepezil |

| 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (DCI) |

| Indane-1,3-dione |

| Indenothiazole |

| Dihydroindeno[1,2-b]chromene |

| Spiro-glutarimide |

| Spiro-imidazo pyridine-indene |

| Pyrrole |

Future Directions and Emerging Research Trends in 1h Inden 1 One, 7 Ethoxy 2,3 Dihydro Chemistry

Development of Novel and Sustainable Synthetic Strategies

The synthesis of indanone derivatives has been a subject of considerable research, with efforts focused on improving efficiency, selectivity, and sustainability. rsc.org Future research on 7-ethoxy-2,3-dihydro-1H-inden-1-one will likely concentrate on developing greener and more atom-economical synthetic routes.

Key areas for exploration include:

Catalytic Approaches: Transition-metal-catalyzed reactions have become a cornerstone of modern organic synthesis. rsc.org Future strategies could involve the use of earth-abundant metals and the development of novel ligand systems to control selectivity. For instance, catalytic tandem reactions, such as the Nazarov cyclization, could offer an efficient pathway to substituted indanones. acs.orgacs.orgnih.gov A one-pot Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization has also been reported as a viable method for creating substituted indanones and could be adapted for this specific compound. nih.gov

Green Chemistry Methodologies: The use of environmentally benign solvents, such as ionic liquids or water, and alternative energy sources like microwave irradiation or mechanochemistry, could significantly reduce the environmental impact of synthesis. rsc.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for 7-ethoxy-2,3-dihydro-1H-inden-1-one could enable its efficient and on-demand production.

| Synthetic Strategy | Potential Advantages | Relevant Research on Indanones |

| Catalytic Tandem Reactions | Increased molecular complexity in a single step, high atom economy. | Nazarov cyclization for fluorine-containing 1-indanone (B140024) derivatives. acs.orgacs.orgnih.gov |

| One-Pot Suzuki-Miyaura Coupling/Cyclisation | Reduced workup steps, good to modest yields for substituted indanones. nih.gov | Synthesis of various substituted indenones and indanones. nih.gov |

| Transition-Metal-Catalyzed Annulations | Access to a wide range of substituted indanone cores. rsc.org | Review of recent advances in transition-metal-catalyzed annulations. rsc.org |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has emerged as a powerful tool in understanding and predicting chemical behavior. nih.gov For 7-ethoxy-2,3-dihydro-1H-inden-1-one, computational studies can provide valuable insights into its properties and reactivity, guiding experimental work.

Future computational research could focus on:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the most likely sites for chemical modification. researchgate.net This can help in designing new reactions and optimizing existing ones.

Virtual Screening for Biological Activity: The indanone scaffold is present in many biologically active molecules. nih.govnih.gov Molecular docking studies can be used to screen 7-ethoxy-2,3-dihydro-1H-inden-1-one and its virtual derivatives against various biological targets, such as enzymes implicated in neurodegenerative diseases. nih.govmanipal.eduresearchgate.net

In Silico Design of Functional Materials: Computational methods can be used to predict the electronic and photophysical properties of derivatives of 7-ethoxy-2,3-dihydro-1H-inden-1-one, aiding in the design of new materials for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics. nih.govacs.org

| Computational Method | Application in Indanone Chemistry | Potential for 7-ethoxy-2,3-dihydro-1H-inden-1-one |

| Molecular Docking | Identifying potential inhibitors of enzymes like cereblon. manipal.eduresearchgate.net | Screening for potential biological targets. |

| Density Functional Theory (DFT) | Investigating reaction pathways and molecular stability. nih.govresearchgate.net | Predicting reactivity and guiding synthetic efforts. |

| Molecular Dynamics (MD) Simulations | Studying the binding affinity of indanone derivatives to proteins. manipal.eduresearchgate.net | Understanding the interactions with potential biological targets. |

Exploration of New Chemical Transformations and Reactivity Profiles

The reactivity of the 1-indanone core is well-established, but there is always room for discovering new transformations. nih.gov The presence of the ethoxy group and the dihydroindenone system in 7-ethoxy-2,3-dihydro-1H-inden-1-one offers unique opportunities for exploring novel reactivity.

Potential areas for investigation include:

Annulation Reactions: Using the indanone as a building block to construct more complex fused and spirocyclic systems. nih.gov This could lead to the discovery of novel molecular architectures with interesting properties.

Asymmetric Catalysis: The development of enantioselective transformations of the prochiral ketone would provide access to chiral, non-racemic derivatives, which are highly valuable in medicinal chemistry and materials science.

C-H Activation: Direct functionalization of the aromatic and aliphatic C-H bonds of the molecule would offer a highly efficient way to synthesize a diverse range of derivatives.

Design of Highly Selective Derivatives for Mechanistic Probes and Material Science Applications

The targeted design of derivatives of 7-ethoxy-2,3-dihydro-1H-inden-1-one can lead to molecules with specific functions, either as tools to study biological processes or as components of advanced materials.

Mechanistic Probes: By incorporating reporter groups or photo-activatable moieties, derivatives of 7-ethoxy-2,3-dihydro-1H-inden-1-one could be designed as chemical probes to study enzyme mechanisms or cellular pathways. nih.gov

Materials Science: The indanone scaffold is a component of some organic functional materials. nih.gov By strategically modifying the structure of 7-ethoxy-2,3-dihydro-1H-inden-1-one, for example by introducing extended conjugation or specific functional groups, it may be possible to develop new dyes, fluorophores, or materials for organic electronics. nih.gov Research into related compounds for organic photovoltaics suggests this is a promising avenue. acs.org

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H NMR to confirm ethoxy proton signals (δ 1.2-1.4 ppm for CH₃, δ 3.8-4.2 ppm for OCH₂) and aromatic proton splitting patterns .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 177) .

- FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer :

Contradictions may arise from conformational dynamics or impurities. Strategies include:

- Variable Temperature NMR : To identify rotational barriers in the ethoxy group .

- 2D-COSY/HMBC : Maps coupling between ethoxy protons and adjacent carbons to confirm substitution pattern .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry .

Basic: How to assess the biological activity of 7-ethoxy-dihydroindenones?

Q. Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization .

- Antimicrobial Testing : Disk diffusion assays against S. aureus or E. coli to evaluate MIC values .

Example Activity Data :

| Assay Type | Target | IC₅₀ (µM) |

|---|---|---|

| Kinase Inhibition | CDK2 | 12.3 |

| Antimicrobial | E. coli | 45.7 |

Advanced: What mechanistic insights guide structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Substituent Variation : Replace ethoxy with methoxy or propoxy to assess electronic effects on bioactivity .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating ethoxy groups) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (carbonyl oxygen) and hydrophobic regions (indenone core) .

Basic: What safety protocols are essential for handling dihydroindenones?

Q. Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid dermal exposure (see for similar compounds).

- Ventilation : Use fume hoods due to potential volatility of ethoxy intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to address inconsistencies in replicate biological assays?

Q. Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to identify outliers; use ≥3 replicates per data point .

- Plate Reader Calibration : Ensure consistent fluorescence/pH measurements across assays .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Basic: How to retrieve authoritative spectral databases for this compound?

Q. Methodological Answer :

- PubChem : Access experimental/computed NMR and MS data (CID: 244518 in ) .

- CAS Common Chemistry : Verify CAS RN and physicochemical properties (aligned with ) .

Advanced: What computational methods predict the reactivity of the ethoxy group?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian09 to model frontier molecular orbitals (FMOs) and predict sites for electrophilic attack .

- MD Simulations : GROMACS to study solvation effects on ethoxy group conformation .

Example Computational Data :

| Parameter | Value (B3LYP/6-31G*) |

|---|---|

| HOMO-LUMO Gap (eV) | 4.7 |

| Partial Charge (O) | -0.32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.